2-(4-fluorophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit a combination of aromatic and amide character, with potential for interesting electronic and steric interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide could participate in condensation reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar amide groups could enhance solubility in polar solvents, while the aromatic rings might increase stability .Scientific Research Applications
Antimicrobial Applications
A series of compounds, including derivatives of 1,3,4-oxadiazole, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant activity against various strains of bacteria and fungi. The presence of fluorine atoms and the specific structural arrangement enhance their antimicrobial efficacy, making them potent candidates for the development of new antimicrobial agents (Parikh & Joshi, 2014).
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have been investigated for their potential anticancer properties. Studies have shown that certain derivatives exhibit considerable cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. This is particularly true for compounds that undergo specific structural modifications to enhance their activity (Abu-Melha, 2021).
Antifungal and Apoptotic Effects
Research into triazole-oxadiazole compounds has revealed their antifungal and apoptotic effects against Candida species. These compounds have shown to be potent against various Candida strains and exhibit a non-toxic profile against healthy cells. Their mechanism of action includes inducing apoptosis in fungal cells, offering a promising route for antifungal therapy (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Sensing Applications
Novel thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their application in fluorescence quenching and aniline sensing. These compounds demonstrate potential as sensors for aniline detection, offering insights into the development of sensitive and selective chemical sensors (Naik, Khazi, & Malimath, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPOPJBMDOINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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